Actinofuranone B

描述

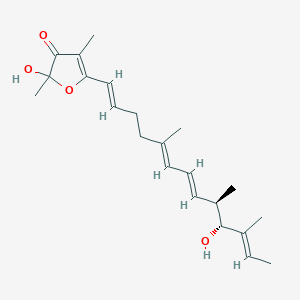

Structure

3D Structure

属性

分子式 |

C22H32O4 |

|---|---|

分子量 |

360.5 g/mol |

IUPAC 名称 |

2-hydroxy-5-[(1E,5E,7E,9R,10R,11E)-10-hydroxy-5,9,11-trimethyltrideca-1,5,7,11-tetraenyl]-2,4-dimethylfuran-3-one |

InChI |

InChI=1S/C22H32O4/c1-7-16(3)20(23)17(4)13-10-12-15(2)11-8-9-14-19-18(5)21(24)22(6,25)26-19/h7,9-10,12-14,17,20,23,25H,8,11H2,1-6H3/b13-10+,14-9+,15-12+,16-7+/t17-,20+,22?/m1/s1 |

InChI 键 |

XRIPEGMJVMSEPF-MDLSLLCYSA-N |

手性 SMILES |

C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C(\C)/CC/C=C/C1=C(C(=O)C(O1)(C)O)C)O |

规范 SMILES |

CC=C(C)C(C(C)C=CC=C(C)CCC=CC1=C(C(=O)C(O1)(C)O)C)O |

同义词 |

actinofuranone B |

产品来源 |

United States |

Ii. Discovery, Isolation, and Taxonomic Origin of Actinofuranone B

Identification of Biosynthetic Microorganisms

The identification of the microorganism responsible for producing a novel natural product is a foundational step in its study. This involves the collection of environmental samples, isolation of individual microbial strains, and screening for bioactive compounds.

Actinofuranone B, along with its analogue Actinofuranone A, was first isolated from the culture extract of a marine-derived bacterial strain designated CNQ766. nih.govresearchgate.net This strain was obtained from a marine sediment sample collected in Guam. researchgate.net The producing organism was identified as belonging to the genus Streptomyces, a group of Actinobacteria well-known for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. nih.govnih.gov The isolation of this compound from a marine source underscores the importance of exploring unique marine environments for the discovery of novel chemical entities. researchgate.net

Actinofuranones are a relatively rare class of polyketide derivatives characterized by a specific furanone skeleton. nih.gov While this compound is produced by the marine Streptomyces strain CNQ766, other related furanone analogues have been isolated from different genera and species of actinomycetes. This highlights the distribution of the biosynthetic machinery for this class of compounds among this bacterial order.

For instance, other actinofuranones such as JBIR-108, E-975, and E-492 have been isolated from different Streptomyces species. nih.gov Further expanding the taxonomic diversity, Actinofuranone C was discovered from an Amycolatopsis sp., and Linfuranone A was isolated from a Microbispora sp. nih.gov The discovery of these structurally related compounds from various actinomycete genera suggests a shared or evolutionarily related biosynthetic pathway for the furanone core structure.

Fermentation Strategies for Enhanced Metabolite Production

The production of secondary metabolites like this compound by Streptomyces is often in low concentrations, occurring typically during the late growth or stationary phase of the microbial life cycle. nih.govfrontiersin.org Therefore, optimizing fermentation conditions is critical for improving the yield of the desired compound for structural elucidation and further studies. Key parameters that are manipulated include medium composition, pH, temperature, and aeration. nih.gov

For Streptomyces fermentations, the selection of carbon and nitrogen sources in the culture medium is a crucial factor influencing secondary metabolite production. innovareacademics.in Additionally, ensuring an adequate oxygen transfer rate is essential, as it impacts both the growth of the mycelium and the biosynthesis of secondary metabolites. nih.gov However, excessive agitation to increase oxygen levels can be counterproductive, causing shear stress that damages the mycelial structure and reduces yields. nih.gov While specific fermentation optimization data for this compound is not extensively published, general strategies for enhancing polyketide production in Streptomyces often involve a combination of media optimization and careful control of physical parameters in bioreactors. nih.govnih.gov

Chromatographic Isolation and Purification Methodologies

Following fermentation, the isolation and purification of a specific natural product from the complex culture extract is a multi-step process. For compounds like this compound, this involves extraction from the fermentation broth followed by a series of chromatographic separations.

The general procedure begins with extracting the culture broth with an organic solvent, such as ethyl acetate, to separate the microbial cells from the liquid medium containing the secreted metabolites. nih.govnih.gov The resulting crude extract is then subjected to various chromatographic techniques to separate the compounds based on their physical and chemical properties like polarity, size, and charge.

For the isolation of other actinofuranones, a common strategy involves sequential chromatography using different stationary phases. nih.gov This typically includes:

Size-Exclusion Chromatography: Using a resin like Sephadex LH-20 to separate compounds based on their molecular size.

Adsorption Chromatography: Employing silica (B1680970) gel to separate compounds based on their polarity.

Reversed-Phase Chromatography: Using an octadecylsilyl-bonded silica (ODS) stationary phase, often in High-Performance Liquid Chromatography (HPLC), for high-resolution separation of closely related analogues. nih.gov

The final purification of this compound would yield a pure compound whose structure is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Iii. Advanced Spectroscopic and Stereochemical Elucidation of Actinofuranone B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy played a crucial role in elucidating the planar structure and relative stereochemistry of Actinofuranone B. ctdbase.orgresearchgate.netacs.orgmcmaster.ca Analysis of both one-dimensional and two-dimensional NMR data provided key information regarding the connectivity of atoms and the spatial arrangement of protons. researchgate.netmcmaster.ca

Interpretation of the 1H NMR spectrum of this compound revealed the presence of various types of protons, including methyl, methylene, and methine protons. researchgate.net The 13C NMR spectrum provided insights into the carbon skeleton, identifying different types of carbons, such as carbonyl carbons, quaternary carbons, and sp2 carbons involved in double bonds. researchgate.net For this compound, the 13C NMR spectrum showed signals consistent with a carbonyl carbon (C-3), a quaternary hemiketal carbon (C-2), and sp2 quaternary carbons (C-4, C-5, C-10, and C-16). researchgate.net Due to small sample size and a comparably poor signal-to-noise ratio in the 13C NMR spectrum for compound 2, the chemical shifts of C-4 and C-5 were derived from the HMBC spectrum. researchgate.net

Two-dimensional NMR experiments were essential for establishing through-bond and through-space correlations, which aided in assembling the structural fragments. COSY (COrrelation SpectroscopY) experiments identify protons that are J-coupled, showing connectivities through typically two or three chemical bonds. HSQC (Heteronuclear Single Quantum Coherence) experiments reveal one-bond correlations between protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments show long-range correlations between protons and carbons across two to four (or five) bonds, which are vital for connecting different parts of the molecule, including quaternary carbons. NOESY (Nuclear Overhauser Effect SpectroscopY) experiments provide information about through-space correlations between protons that are in close spatial proximity, regardless of the number of bonds separating them. ctdbase.org Analysis of NOE data was particularly important for assigning the relative stereochemistries and double-bond geometries in this compound. ctdbase.orgresearchgate.netacs.org For instance, NOE enhancements were used to determine the geometry of double bonds. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HR-ESI-TOFMS)

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOFMS) was employed to determine the precise molecular formula of this compound. researchgate.net The HR-ESI-TOFMS data for this compound showed a pseudomolecular ion peak [M + Na]+ at m/z 383.2212, which corresponded to a molecular formula of C22H32O4. researchgate.net This molecular formula indicated seven degrees of unsaturation, which were accounted for by the presence of double bonds, a carbonyl group, and a ring system based on NMR data. researchgate.net

Chiroptical Methods for Absolute Configuration Determination (e.g., Modified Mosher's Method, Electronic Circular Dichroism)

The absolute configurations of the stereogenic centers in this compound were determined using the modified Mosher's method. ctdbase.orgresearchgate.netacs.org This method involves the formation of diastereomeric esters by reacting the hydroxyl groups with enantiomers of a chiral auxiliary, such as MTPA-Cl (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). researchgate.net Analysis of the differences in proton chemical shifts (Δδ) in the 1H NMR spectra of the resulting diastereomers allows for the assignment of the absolute configuration of the alcohol-bearing carbon. researchgate.net For this compound, the absolute stereochemistry of C-15 was determined to be 15R using the advanced Mosher method. researchgate.net Positive ΔδS-R values were observed for H-11, H-12, and H-13, while negative ΔδS-R values were observed for H-15, H-17, H3-18, and H3-22, supporting the assignment of C-15 as R. researchgate.net Electronic Circular Dichroism (ECD) is another chiroptical method that can be used for absolute configuration determination, often in conjunction with computational calculations. mcmaster.ca

Theoretical Computational Chemistry for Conformational Analysis and Structural Verification

Theoretical computational chemistry can provide valuable insights into the conformational preferences of molecules and can be used to verify proposed structures and stereochemical assignments. Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate properties like ECD spectra for different possible stereoisomers, which can then be compared to experimental ECD data to determine the absolute configuration. While specific detailed computational analysis for conformational analysis or structural verification of this compound was not explicitly detailed in the provided search results, computational methods are broadly applied in natural product structure elucidation.

Iv. Biosynthetic Pathways and Genetic Foundations of Actinofuranone B

Characterization of the Polyketide Biosynthetic Pathway

Based on the molecular structure of actinofuranone B and its analogues, it is understood that these compounds are biosynthesized through a Type I polyketide synthase (PKS) pathway. koreascience.kr Type I PKS systems are large, multi-domain enzymes organized into modules, where each module is responsible for one cycle of chain elongation. nih.govplos.org These modules contain core domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). nih.govplos.org The AT domain selects the extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) to be incorporated, and optional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) determine the reduction state of the β-carbon in the growing polyketide chain. nih.govplos.org

While a linear precursor is synthesized by the Type I PKS machinery, the characteristic 3-furanone structure of this compound is not formed in a straightforward manner by the core PKS modules alone. koreascience.kr This suggests that post-PKS modifications, such as decarboxylation and oxidation, are involved in the cyclization process that leads to the formation of the 3-furanone moiety. koreascience.kr

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) within the producer organism's genome. frontiersin.orgjmicrobiol.or.kr Genome mining and bioinformatic analysis are powerful tools used to identify these BGCs. frontiersin.orgjmicrobiol.or.kr

Role of Type I Polyketide Synthase (PKS) Genes

Type I PKS genes are central to the biosynthesis of this compound. nih.govmdpi.comresearchgate.netfrontiersin.org These genes encode the modular PKS enzymes that iteratively assemble the polyketide backbone from acyl-CoA starter units and malonyl-CoA or methylmalonyl-CoA extender units. nih.govplos.org The specific sequence and composition of modules within the PKS determine the length and initial chemical structure of the linear polyketide precursor. nih.govplos.org Studies involving the identification of PKS genes in actinomycetes have utilized degenerate PCR primers targeting conserved KS domains, which are present in Type I modular, iterative, and hybrid PKS genes. nih.gov Sequence analysis of these KS domains can provide insights into the type of PKS system involved and its potential product. nih.gov

Enzymatic Activities Involved in Furanone Ring Formation (e.g., Flavin Monooxygenases)

The formation of the characteristic 3-furanone ring in this compound involves enzymatic steps beyond the core PKS assembly. While specific enzymes directly involved in the furanone ring formation of this compound are not extensively detailed in the provided search results, the proposed biosynthesis of actinofuranone C, a related compound, suggests postmodular decarboxylation and oxidation steps are necessary for cyclization. koreascience.kr

Flavin-dependent monooxygenases (FMOs) are a class of enzymes known to catalyze various oxidation reactions, including those involved in the biosynthesis of natural products. nih.govmdpi.commdpi.com They utilize flavin cofactors (FAD or FMN) and often NADPH to activate molecular oxygen for substrate oxidation. nih.govmdpi.comebi.ac.uk FMOs have been implicated in diverse biosynthetic pathways, catalyzing reactions such as hydroxylation, epoxidation, and Baeyer-Villiger oxidation. mdpi.com While a direct link between a specific FMO and the furanone ring formation in this compound is not explicitly stated, the involvement of oxidative steps in the proposed cyclization mechanism koreascience.kr makes flavin monooxygenases potential candidates for catalyzing such transformations in the actinofuranone biosynthetic pathway. For example, two-component flavin-dependent monooxygenases have been shown to be involved in oxidation reactions in other actinomycete biosynthetic pathways, such as actinorhodin (B73869) biosynthesis in Streptomyces coelicolor. nih.gov

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Diversification

Genetic engineering plays a significant role in studying and manipulating the biosynthetic pathways of natural products in actinomycetes. jmicrobiol.or.krmdpi.commdpi.com Techniques such as gene deletion, overexpression, and refactoring of BGCs can be used to elucidate the function of specific genes within the cluster and to activate silent BGCs. jmicrobiol.or.krmdpi.com Heterologous expression of BGCs in amenable host strains is another powerful approach for characterizing pathways and producing compounds that are difficult to obtain from the native producer. frontiersin.org

By modifying the genes within a BGC, researchers can potentially alter the structure of the final product, leading to the generation of novel analogues. jmicrobiol.or.kr This can involve modifying PKS modules to incorporate different extender units or alter the reduction state, or introducing/modifying tailoring enzymes responsible for post-PKS modifications, such as those potentially involved in furanone ring formation. plos.orgmdpi.com

Comparative Genomics of Actinofuranone-Producing Strains

Comparative genomics of different actinomycete strains that produce actinofuranones or related compounds can provide valuable insights into the evolution and diversity of these biosynthetic pathways. nih.govfrontiersin.orgnih.gov By comparing the genomes and BGCs of these strains, researchers can identify conserved genes and domains essential for actinofuranone biosynthesis, as well as variations that might account for the production of different analogues. nih.govfrontiersin.org

Analysis of KS sequences from different strains can reveal phylogenetic relationships between PKS genes and help predict the types of polyketide products they might produce. nih.gov Comparative genomic studies have shown that BGCs can be widely distributed among Actinomycetales, and bioinformatic analysis can help prioritize strains for chemical investigation based on their biosynthetic potential. nih.govnih.gov While specific detailed comparative genomics studies focused solely on actinofuranone-producing strains were not extensively found, comparative genomics approaches in other actinomycete groups have revealed the diversity of BGCs and their distribution, highlighting the potential for discovering novel compounds through such analyses. frontiersin.orgfrontiersin.org

V. Biological Activities and Mechanistic Investigations of Actinofuranone B

In Vitro Cytotoxicity Evaluation

In vitro cytotoxicity assessments have been conducted to determine the effects of Actinofuranone B on different cell lines, including murine immune cells and specific human carcinoma cell lines. mdpi.comscispace.comnih.govlabcorp.com

Effects on Murine Immune Cells (e.g., Splenocyte T-cells and Macrophages)

This compound has shown weak in vitro cytotoxicity against mouse splenocyte T-cells and macrophages. researchgate.netscielo.brmdpi.comscispace.com Studies reported half-maximal inhibitory concentration (IC₅₀) values of 20 µg/mL for both cell types. researchgate.netscielo.brmdpi.com Splenocytes, derived from the spleen, contain various immune cells, including T cells and macrophages, which are crucial components of the immune system. akadeum.comthermofisher.com Murine models are often used in research to understand potential human cell responses due to similarities in genetic code, although direct translation is not possible. akadeum.com

| Cell Type | IC₅₀ (µg/mL) |

| Mouse Splenocyte T-cells | 20 |

| Mouse Macrophages | 20 |

Assessment against Specific Human Carcinoma Cell Lines

Evaluation of this compound against human carcinoma cell lines has also been performed. Notably, this compound was found to be inactive against human colon carcinoma HCT-116 cells. researchgate.netmdpi.com This suggests a degree of selectivity in its cytotoxic effects, showing activity against certain murine immune cells but not against this specific human cancer cell line. researchgate.netmdpi.com

Anti-inflammatory Potential and Associated Molecular Mechanisms

While the primary focus in some studies has been on cytotoxicity, the furanone chemical class, to which this compound belongs, is known for various biological activities, including anti-inflammatory effects. researchgate.net Investigations into the anti-inflammatory potential of related actinofuranones have provided insights into possible mechanisms.

Inhibition of Nitric Oxide (NO) Production in Macrophage Models

Studies on other actinofuranone derivatives, such as actinofuranones D-I isolated from Streptomyces gramineus, have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.netnih.gov NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. mdpi.comfrontiersin.org Inhibition of NO production is a common indicator of anti-inflammatory potential. mdpi.comdiva-portal.org

Modulation of Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α)

Further mechanistic investigations of related actinofuranones (actinofuranones D-I) have shown their ability to inhibit the LPS-induced release of pro-inflammatory cytokines, specifically interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in macrophage models. researchgate.netnih.gov IL-6 and TNF-α are crucial cytokines involved in the inflammatory response, produced by various immune cells, including macrophages. thermofisher.commdpi.comnih.govopendentistryjournal.com Modulating the release of these cytokines is a significant aspect of anti-inflammatory activity. dntb.gov.uaevitachem.commdpi.comfrontiersin.org

Antifungal Activities within the Furanone Chemical Class

Compounds belonging to the furanone family have been reported to possess various biological activities, including antifungal activity. researchgate.net While specific detailed findings on the antifungal activity of this compound were not prominently highlighted in the provided search results, the association of antifungal properties with the furanone chemical class suggests that this could be a potential area for further investigation for this compound. mdpi.comnih.gov

Exploration of Other Bioactivities of Furanone Derivatives (e.g., Antifouling Potential)

Furanone derivatives represent a class of heterocyclic compounds known for a wide spectrum of biological activities beyond those potentially associated with this compound. These activities include significant antifouling potential, as well as antimicrobial, antifungal, antiviral, and anticancer properties. nih.govontosight.aimdpi.comontosight.aiontosight.aiontosight.aiekb.egresearchgate.netresearchgate.netnih.govdovepress.comspandidos-publications.comebi.ac.ukrscf.rutandfonline.comresearchgate.netjmb.or.krnih.govnih.govtandfonline.comresearchgate.nettaylorandfrancis.comnih.govfrontiersin.orgmdpi.com The diverse biological roles of furanones are often linked to their core chemical structure, an α,β-unsaturated γ-lactone, which can be found in numerous natural products from various sources, including marine organisms, plants, fungi, and bacteria. nih.govmdpi.comresearchgate.netresearchgate.netnih.govrscf.ruresearchgate.netnih.govresearchgate.net

Antifouling Potential

One of the well-documented bioactivities of furanone derivatives is their antifouling capability. This property is particularly prominent in halogenated furanones, which were originally isolated from the red alga Delisea pulchra. nih.govmdpi.comdovepress.comwur.nlmdpi.comresearchgate.netbioflux.com.rofrontiersin.org These natural furanones act by interfering with bacterial quorum sensing (QS) systems, which are crucial for biofilm formation and microbial colonization on surfaces. nih.govdovepress.comwur.nlmdpi.comresearchgate.netfrontiersin.org By disrupting this cell-to-cell communication, furanones can prevent or inhibit the formation of biofilms by various Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis. nih.govmdpi.comwur.nlmdpi.comfrontiersin.orgmdpi.com

Research has demonstrated that halogenated furanones can inhibit QS-mediated behaviors such as swarming motility and the production of virulence factors. dovepress.comwur.nlresearchgate.net For example, a furanone derivative was shown to prevent biofilm formation by Bacillus subtilis and inhibit its swarming motility. wur.nl Synthetic furanones have also been explored for their antifouling potential, showing effectiveness against bacteria like Listeria monocytogenes on surfaces such as stainless steel. mdpi.com

Data on the antifouling activity of specific furanone derivatives often involves evaluating their minimum biofilm prevention concentration (MBPC) or their ability to reduce bacterial adhesion and biofilm biomass. While specific data for this compound's antifouling activity was not prominently found in the search results, the broader class of furanone derivatives, especially those from marine sources, are recognized for this property.

Other Bioactivities

Beyond antifouling, furanone derivatives exhibit a range of other significant biological activities:

Antimicrobial Activity: Furanones have shown activity against various bacteria and fungi. nih.govontosight.aimdpi.comontosight.aiontosight.aiontosight.aiekb.egresearchgate.netdovepress.comspandidos-publications.comebi.ac.ukrscf.rutandfonline.comjmb.or.krtandfonline.comresearchgate.netfrontiersin.orgmdpi.commdpi.comnih.gov Some derivatives can inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, and in some cases, increase microbial susceptibility to conventional antibiotics. nih.gov Certain furanones have demonstrated selective antibacterial activity, for instance, against Gram-positive bacteria. mdpi.com Studies have also reported antifungal activity against various fungal strains. ontosight.aimdpi.comresearchgate.netresearchgate.netrscf.rutandfonline.comjmb.or.kr For example, a furanone isolated from Grifola frondosa showed strong antifungal activity against specific plant pathogens and an opportunistic human pathogen. tandfonline.com

Anticancer Activity: Several furanone derivatives have exhibited cytotoxic effects against various cancer cell lines. ontosight.aimdpi.comontosight.aiontosight.aiekb.egresearchgate.netresearchgate.netnih.govspandidos-publications.comebi.ac.ukrscf.runih.govmdpi.com Research into synthetic furanones, including bis-2(5H)-furanone derivatives, has shown promising inhibitory activity against certain cancer cells in vitro. researchgate.net Natural furanones and their synthetic analogs are actively being investigated for their potential in cancer therapy. ontosight.aiontosight.aiontosight.aispandidos-publications.comnih.gov

Antiviral Activity: Some furanone derivatives have demonstrated antiviral properties. ontosight.aiekb.egresearchgate.netdovepress.comebi.ac.uktandfonline.comresearchgate.netmdpi.com Studies have explored the antiviral activity of furanones against viruses such as HAV and HSV-1. nih.gov

Anti-inflammatory Activity: Furanone derivatives have also been reported to possess anti-inflammatory effects. mdpi.comekb.egresearchgate.netdovepress.comebi.ac.uktandfonline.comresearchgate.netfrontiersin.org

Other Activities: Additional reported bioactivities of furanone derivatives include antioxidant, anticonvulsant, analgesic, antituberculosis, antiulcer, anti-HIV, anti-hyperlipidaemic, and antiarthritic properties. mdpi.comresearchgate.netresearchgate.netdovepress.comebi.ac.ukresearchgate.netnih.govfrontiersin.orgnih.gov Some furanones are also important flavor compounds found in various foods. ontosight.aijmb.or.krnih.gov

While this compound itself was reported to show weak in vitro cytotoxicity against mouse splenocyte T-cells and macrophages researchgate.netscielo.brnih.gov, the extensive range of bioactivities observed within the broader class of furanone derivatives highlights the potential for discovering diverse therapeutic applications for compounds containing this core structure. The exploration of these other bioactivities, particularly antifouling and antimicrobial effects, provides valuable context for understanding the potential biological significance of this compound and related compounds.

Illustrative Data Table (Example based on search results - specific to furanone derivatives, not this compound):

Below is an example of how data on the antimicrobial activity of certain furanone derivatives might be presented, based on the types of findings in the search results. This table is illustrative and synthesizes information types found, not specific data points for this compound.

| Compound | Organism Tested | Activity Type | Concentration | Finding/Effect | Source Type (Illustrative) |

| Furanone Derivative A | S. aureus | Antibacterial | 8-16 µg/mL (MIC) | Repressed growth. mdpi.com | Research Paper |

| Furanone Derivative A | S. epidermidis | Antibacterial | 8-16 µg/mL (MIC) | Repressed growth. mdpi.com | Research Paper |

| Furanone Derivative B | C. albicans | Antifungal | 5-20 µg/mL (MIC) | Potent antifungal activity. jmb.or.kr | Research Paper |

| Halogenated Furanone | E. coli | Biofilm Inhibition | Not specified (QS interference) | Inhibited swarming and biofilm formation. dovepress.com | Review Article |

| Furanone Derivative C | L. monocytogenes | Biofilm Prevention | >1 log CFU cm-2 reduction | Significantly reduced adhesion capacity in 24h. mdpi.com | Research Paper |

Vi. Synthetic Approaches to Actinofuranone B and Its Analogues

Strategies for the Total Synthesis of Actinofuranone B and Related Furanones (e.g., JBIR-108, Aurafuron A)

Total synthesis has been successfully achieved for related furanones like JBIR-108 and Aurafuron A, providing insights into potential strategies for accessing this compound mdpi.comresearchgate.netnih.govacs.org. The total synthesis of JBIR-108 confirmed its planar and stereostructures, which were initially determined by spectral analysis nih.govacs.orgacs.org. Key steps in the synthesis of JBIR-108 involved the construction of its stereocenters through reactions such as Corey-Bakshi-Shibata (CBS) reduction, vinylogous Mukaiyama aldol (B89426) reaction, and Brown crotylation researchgate.netnih.govacs.orgacs.org. A modular enantioselective approach has also been developed for synthesizing fragments of JBIR-108, Actinofuranone A, and E-492, utilizing highly enantioselective crotylboration of aldehydes researchgate.netresearchgate.net.

The first total synthesis of (-)-Aurafuron A featured a Suzuki cross-coupling reaction and a high-yielding anionic aldol addition as key carbon skeleton building reactions nih.govacs.orgacs.org. This synthesis confirmed the proposed structure and configuration of Aurafuron A nih.gov.

While specific details on the total synthesis of this compound were not extensively found in the search results, the successful strategies employed for JBIR-108 and Aurafuron A, which share the furanone core and complex polyketide chains, are likely relevant. These strategies often involve the stereocontrolled construction of the side chain and the formation of the furanone ring at a later stage.

Development of Novel Synthetic Methodologies Applicable to Furanone Scaffolds

The synthesis of the 3(2H)-furanone core structure is a crucial aspect of accessing this compound and its analogues. Various novel synthetic methodologies have been developed for the preparation of furanones organic-chemistry.orgacs.org. These methods often involve cyclization reactions and the formation of the characteristic five-membered ring containing an oxygen atom researchgate.netorganic-chemistry.org.

Examples of developed methodologies include base-induced intramolecular cyclization of sulfonium (B1226848) salts, cyclization of γ-hydroxyalkynones catalyzed by gold complexes, cycloisomerization of allenic hydroxyketones, and transition-metal-catalyzed activation of alkynes followed by heterocyclization organic-chemistry.org. Palladium-catalyzed intramolecular oxycarbonylation of alkynes has also been developed as a method to access densely functionalized butenolides (furan-2(5H)-ones) digitellinc.com. These methodologies offer different approaches to construct the furanone core with varying substitution patterns and can be potentially applied or adapted for the synthesis of this compound and its derivatives.

Chemoenzymatic Synthesis for Stereoselective Access to this compound Analogues

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for achieving stereoselective synthesis of complex molecules like this compound analogues digitellinc.com. Enzymes can catalyze reactions with high enantio- and diastereoselectivity, which is particularly valuable for constructing the multiple chiral centers present in these natural products ucc.ie.

While direct examples of chemoenzymatic synthesis specifically applied to this compound were not detailed, research on the chemoenzymatic synthesis of other furanone-containing compounds and polyketides highlights the potential of this approach digitellinc.comucc.iehelsinki.firesearchgate.net. For instance, chemoenzymatic routes have been explored for the synthesis of 3-hydroxytetrahydrofurans, which are related to the furanone scaffold, utilizing stereoselective carbonyl group reductions mediated by lipases ucc.ie. The use of polyketide synthases (PKSs) in chemoenzymatic synthesis is also being investigated to generate novel polyketide analogues by incorporating non-natural precursors digitellinc.com. These studies suggest that enzymatic transformations, such as stereoselective reductions, oxidations, or cyclizations, could be integrated into synthetic schemes for this compound analogues to control the stereochemical outcome.

Design and Synthesis of Structurally Modified Derivatives

The design and synthesis of structurally modified derivatives of natural products like this compound are important for exploring structure-activity relationships and potentially developing compounds with improved properties. Modifications can involve alterations to the furanone core, the alkyl side chain, or the hydroxyl groups.

The synthesis of furanone-based natural product analogues with modified structures has been reported to investigate their biological activities, such as quorum sensing inhibition nih.gov. This involves the synthesis of derivatives with variations in the substituents on the furanone ring and the side chain nih.gov. For example, libraries of dihalofuranone derivatives have been synthesized using palladium-catalyzed coupling reactions to evaluate their activity as biofilm inhibitors bohrium.com. These efforts demonstrate the synthetic strategies employed to create diverse furanone structures, which can be adapted for generating analogues of this compound. The modular synthetic approaches developed for related furanones like JBIR-108 and Aurafuron A also facilitate the preparation of analogues by allowing for variations in the building blocks used researchgate.netnih.govresearchgate.net.

Vii. Structure Activity Relationship Sar Studies of Actinofuranone B and Derivatives

Identification of Structural Moieties Critical for Biological Activity

The biological activity of Actinofuranone B is intrinsically linked to its unique chemical architecture. Analysis of its structure, in conjunction with SAR studies of analogous compounds, allows for the identification of key moieties likely responsible for its biological effects. The core structure of this compound features a substituted γ-lactone (furanone) ring attached to a polyketide-derived side chain.

Key structural features believed to be critical for the biological activity of this compound and related compounds include:

The Furanone Ring: The α,β-unsaturated lactone system within the furanone ring is a common feature in many biologically active natural products. This moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine or lysine) in target proteins, potentially leading to irreversible inhibition of enzyme function.

Hydroxyl and Methyl Groups: The specific placement of hydroxyl and methyl groups along the side chain can create specific hydrogen bonding and van der Waals interactions with biological targets, thereby contributing to the binding affinity and specificity of the compound. For instance, in other complex natural products, the presence and position of such functional groups are often critical for activity.

SAR studies on other bioactive furanone-containing compounds have demonstrated that modifications to these key regions can dramatically alter biological activity. For example, saturation of the double bond in the furanone ring or alteration of the side chain's length and functional groups often leads to a significant reduction or complete loss of activity.

Table 1: Postulated Importance of this compound Structural Moieties for Bioactivity

| Structural Moiety | Postulated Role in Bioactivity | Potential Impact of Modification |

| Furanone Ring | Covalent modification of target proteins via Michael addition. | Reduction or removal of the α,β-unsaturation is likely to decrease or abolish activity. |

| Polyketide Side Chain | Influences lipophilicity, membrane permeability, and interaction with hydrophobic binding pockets. | Changes in length, saturation, or branching can alter potency and target selectivity. |

| Hydroxyl Groups | Form specific hydrogen bonds with target receptors or enzymes. | Removal or relocation of hydroxyl groups may significantly reduce binding affinity. |

| Methyl Groups | Contribute to hydrophobic interactions and can influence the conformation of the side chain. | Altering the position or number of methyl groups can affect binding and overall molecular shape. |

Elucidation of the Impact of Stereochemistry on Bioactivity

Stereochemistry plays a pivotal role in the biological activity of natural products, as biological systems are inherently chiral. researchgate.netmhmedical.com The specific three-dimensional arrangement of atoms in a molecule dictates its ability to interact with the precisely shaped binding sites of proteins and other biological macromolecules. researchgate.net this compound possesses multiple stereocenters, and it is highly probable that its biological activity is stereospecific.

Generally, for chiral molecules, one enantiomer often exhibits significantly higher biological activity than its mirror image (the other enantiomer). biomedgrid.com This is because the active enantiomer can achieve a more complementary fit with its biological target, leading to a more stable and effective interaction. The inactive or less active enantiomer, in contrast, may not be able to bind effectively or may even interact with different targets, potentially leading to off-target effects.

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry provides powerful tools to investigate the SAR of bioactive molecules like this compound, offering insights that can guide the design of more potent and selective analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a specific protein target. By modeling the interactions between the ligand and the amino acid residues in the binding site, molecular docking can help to:

Identify potential biological targets for this compound.

Understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Predict the binding affinity of different this compound analogues, thereby prioritizing the synthesis of compounds with potentially enhanced activity.

For example, a molecular docking study of furan-azetidinone hybrids has been used to predict their binding to bacterial enzymes. ijper.org A similar approach could be applied to this compound to explore its potential antibacterial or other therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of this compound analogues with known activities, a QSAR model could be developed to:

Identify the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are most important for bioactivity.

Predict the activity of newly designed, unsynthesized analogues.

Guide the optimization of the this compound scaffold to improve its therapeutic profile.

2D-QSAR and 3D-QSAR studies have been successfully applied to various classes of compounds, including benzofuran derivatives, to elucidate the structural requirements for their biological activities. nih.govnih.govmdpi.com These approaches could be invaluable in the systematic exploration of the SAR of this compound.

Table 2: Application of Computational Methods in this compound SAR Studies

| Computational Method | Application to this compound SAR | Potential Outcomes |

| Molecular Docking | Predicting the binding mode of this compound and its analogues to potential protein targets. | Identification of key binding interactions, rationalization of experimental SAR data, and prioritization of analogues for synthesis. |

| QSAR Modeling | Developing predictive models that correlate the structural features of this compound derivatives with their biological activities. | Identification of critical physicochemical descriptors for activity and prediction of the potency of novel analogues. |

Rational Design of Optimized this compound Analogues with Enhanced Bioactivity

The insights gained from SAR studies, both experimental and computational, form the basis for the rational design of optimized this compound analogues with enhanced biological activity, improved selectivity, and better pharmacokinetic properties. The goal of rational design is to make targeted modifications to the lead compound's structure to improve its desired therapeutic effects while minimizing undesirable properties.

Based on the presumed importance of the structural moieties discussed in section 7.1, several strategies could be employed for the rational design of novel this compound derivatives:

Modification of the Polyketide Side Chain: Systematic variations in the length, rigidity, and functionalization of the side chain could lead to analogues with improved binding affinity and selectivity. For instance, introducing aromatic or heterocyclic rings could explore additional binding interactions with the target protein.

Alteration of the Furanone Ring Substituents: While the core furanone is likely essential, modifications to its substituents could fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced reactivity or improved target recognition.

Bioisosteric Replacements: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) could lead to analogues with improved metabolic stability or oral bioavailability without compromising biological activity.

The process of rational design is iterative. Newly designed compounds are synthesized and biologically evaluated, and the resulting data is used to refine the SAR models, leading to the design of the next generation of improved analogues. This cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Viii. Advanced Analytical Methodologies in Actinofuranone B Research

High-Performance Liquid Chromatography (HPLC) for Compound Purification, Profiling, and Quantification

High-Performance Liquid Chromatography (HPLC) plays a crucial role in the research of Actinofuranone B, particularly for the purification, profiling, and quantification of the compound from crude extracts. nih.govmdpi.comchromatographyonline.com The initial isolation of actinofuranones A and B from a marine-derived Streptomyces strain involved the use of chromatographic procedures, including HPLC. acs.org Specifically, semipreparative reversed-phase (C8) HPLC has been employed for the further chromatographic purification of fractions containing this compound after initial separation steps. nih.gov This highlights the importance of HPLC in obtaining a purified sample of this compound for subsequent detailed analysis.

HPLC is a routinely applied method in natural product chemistry due to its balance of cost, efficiency, and robustness. mdpi.com It allows for the separation of complex mixtures based on the differential interaction of compounds with a stationary phase and a mobile phase. By optimizing parameters such as the stationary phase type, mobile phase composition, and flow rate, researchers can achieve effective separation of this compound from other compounds present in microbial extracts. chromatographyonline.com

Profiling using HPLC involves analyzing the chromatographic separation pattern of an extract to visualize the diversity of compounds present. Changes in the growth conditions of the producing organism can lead to variations in the metabolite profile, which can be monitored using HPLC. Quantification of this compound can be achieved by integrating the peak area corresponding to the compound in the chromatogram and comparing it to a calibration curve generated using known concentrations of a standard.

In one study, after initial separation, a fraction consistent with this compound based on molecular weight and UV properties detected by LC-MS was subjected to semipreparative reversed-phase (C8) HPLC for purification. nih.gov The purified this compound was then analyzed by HR ESI-MS. nih.gov Another instance involved the purification of actinofuranones A and B using a procedure that included HPLC with UV detection at 254 nm. This compound eluted at a later retention time compared to Actinofuranone A. acs.org

Data from a study on the isolation of actinofuranones A and B illustrates the application of HPLC in purification:

| Compound | Elution Time (min) | Yield (%) |

| Actinofuranone A | 18 | 0.47 |

| This compound | 68 | 0.047 |

This data, derived from a purification procedure involving HPLC, demonstrates the relative abundance and separation achieved for Actinofuranones A and B. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Screening and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in this compound research for metabolite screening and identification. nih.govnist.govnih.govusda.gov LC-MS couples the separation power of liquid chromatography with the sensitive detection and mass analysis capabilities of mass spectrometry. This hyphenated technique is particularly effective for analyzing complex biological extracts where numerous metabolites are present. nih.govspectroscopyworld.com

In the context of this compound discovery, LC-MS is frequently used to screen fractions from chromatographic separations to identify those containing compounds of interest based on their molecular weight and characteristic fragmentation patterns. nih.govusda.gov For example, in the isolation of this compound, fractions from silica (B1680970) gel flash chromatography were analyzed by LC-MS to identify the fraction containing a compound with the molecular weight and UV properties consistent with this compound. nih.gov

LC-MS provides valuable information for the identification of metabolites. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing a molecular weight signature for each compound. Tandem mass spectrometry (MS/MS) can further fragment selected ions, generating characteristic fragment ions that provide structural information. spectroscopyworld.com This fragmentation data, combined with the retention time from the LC separation, aids in the confident identification of known metabolites and provides clues for the structural elucidation of novel ones.

LC-MS is a highly sensitive method capable of detecting multiple components in a single run. spectroscopyworld.com This makes it suitable for the analysis of complex mixtures encountered in microbial extracts. While LC-MS is highly sensitive, it is limited to detecting compounds that readily ionize. nist.gov

In one study, LC-MS analyses of extracts from a Streptomyces strain revealed a compound having a molecular ion and UV profile diagnostic for actinofuranone. nih.gov Subsequent high-resolution mass spectral analysis of the purified compound confirmed the presence of this compound in the extract. nih.gov The molecular formula of this compound, C22H32O4, was determined by HR-ESI-TOFMS based on a pseudomolecular ion peak [M + Na]+ at m/z 383.2212. acs.org

LC-MS is also a key technique in metabolomics, the comprehensive analysis of all metabolites in a biological system. nih.govnih.gov Metabolite profiling using LC-MS can reveal changes in the metabolic landscape of Streptomyces strains under different conditions, potentially leading to the discovery of new actinofuranone analogs or related compounds. nih.govukm.edu.my

Sophisticated NMR Techniques for Complex Mixture Analysis and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products, including this compound. researchgate.netacs.orgnih.govegyankosh.ac.in Beyond basic structural determination, sophisticated NMR techniques are increasingly applied to the analysis of complex mixtures and metabolomics in this compound research. nih.govnist.govfrontiersin.org

NMR provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei, particularly 1H and 13C. egyankosh.ac.in For this compound, NMR spectroscopic data, including 1D and 2D NMR experiments, were crucial in elucidating its structure. acs.orgnih.gov Techniques such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC provide information about the connectivity of atoms and the presence of different functional groups. nih.gov

In complex mixture analysis, overlapping signals in 1D NMR spectra can be a significant challenge. nih.govfrontiersin.org Two-dimensional (2D) NMR experiments, such as 2D TOCSY or 2D HSQC, help to disperse these overlapping signals into a second dimension, improving resolution and facilitating metabolite identification. nih.govnih.govfrontiersin.org These techniques are valuable for analyzing crude or partially purified extracts containing this compound and co-occurring metabolites.

NMR-based metabolomics allows for the non-selective analysis and quantification of a wide range of metabolites in biological samples. nih.govnist.govfrontiersin.org While less sensitive than MS, NMR offers advantages such as high reproducibility, quantitative accuracy, and the ability to identify unknown compounds without the need for chromatographic separation or derivatization in some cases. nih.govnist.govnih.gov Advanced NMR techniques, including those for complex mixture analysis, are applied in metabolomic studies of Streptomyces strains to gain a comprehensive understanding of the metabolic pathways leading to this compound and to discover related metabolites. frontiersin.org

Detailed NMR spectroscopic data were used to determine the structure of this compound, including chemical shifts and coupling constants. acs.org Analysis of NOE data and vicinal 1H-1H coupling constants helped assign the relative stereochemistries of asymmetric centers. researchgate.netacs.org The absolute configurations were determined using methods like the modified Mosher's method. researchgate.netacs.org

NMR is considered the "gold standard" for the identification of novel compounds. nist.govnih.gov The ability to obtain detailed structural information directly from complex mixtures using advanced NMR techniques is invaluable in natural product discovery pipelines involving compounds like this compound.

Ix. Future Perspectives and Emerging Research Directions for Actinofuranone B

Expanding the Exploration of Undersampled Microbial Habitats for Novel Actinofuranone B Producers

The marine environment, particularly undersampled habitats, remains a promising frontier for discovering novel actinomycetes and their associated secondary metabolites, including potential new producers or analogues of this compound. mdpi.comnih.govaosocean.com While actinomycetes have been extensively studied, it is estimated that only a small percentage of the natural product potential, even within well-studied genera like Streptomyces, has been realized. asm.org Poorly studied environments, such as marine samples, have proven to be productive sources of new compounds. asm.org Extreme and unusual environments like hypersaline marine environments, inland saline zones, volcanic areas, hyperarid regions, and glaciers are being reoriented for actinomycete isolation programs. nih.gov These challenging habitats can select for microorganisms with unique metabolic and genetic characteristics, potentially leading to the discovery of novel chemistry. nih.govwindows.net For instance, studies on hypersaline solar salterns have successfully isolated diverse actinomycetes, including Streptomyces and rare actinomycetes like Nonomuraea, Actinoalloteichus, and Pseudonocardia, some of which produce antimicrobial compounds. nih.gov Deep-sea sediments and planktonic actinomycetes also represent underexplored niches with potential for novel discoveries. semanticscholar.org

Application of Advanced Genomic and Metagenomic Mining for Cryptic Biosynthetic Pathways

Advances in genomics and metagenomics are revolutionizing the discovery of natural products by enabling the identification of cryptic or silent biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. researchgate.netresearchgate.netmdpi.comfrontiersin.org Actinobacteria genomes, including those of Streptomyces species, are known to harbor numerous BGCs with secondary metabolite potential, many of which remain uncharacterized. mdpi.comfrontiersin.org Genome mining involves bioinformatics investigations to detect BGCs and predict their potential products. mdpi.com This approach can provide perspective on the biosynthetic potential of an organism before fermentation and chemical analysis. asm.org Sequence-based analysis, particularly targeting key enzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), is a core component of this strategy. asm.orgresearchgate.netfrontiersin.orgnih.gov Phylogenetic analysis of these sequences can help predict the potential number and type of biosynthetic pathways in a strain and identify those likely to produce novel compounds or known structural classes. asm.orgnih.gov Metagenomic mining extends this by analyzing genetic material directly from environmental samples, bypassing the need to culture individual organisms. researchgate.net While expressing these cryptic gene clusters can be challenging, strategies involving heterologous hosts are being developed and refined. researchgate.netfrontiersin.org

In-depth Mechanistic Elucidation of Biological Activities at the Cellular and Molecular Levels

While this compound has shown weak cytotoxicity against certain cell lines, a deeper understanding of its mechanisms of action at the cellular and molecular levels is crucial for assessing its therapeutic potential and guiding further development. mdpi.comresearchgate.net Research into the biological activities of furanone-related compounds has indicated various effects, including cytotoxicity and antifungal activity. researchgate.net For example, lucentamycins, another class of compounds from marine actinomycetes, showed significant in vitro cytotoxicity against human colon carcinoma HCT-116 cells, and the presence of an aromatic ring was suggested to be essential for their activity. mdpi.com Understanding how this compound interacts with specific cellular targets, pathways, and molecular processes is essential. Computational approaches, such as molecular docking and dynamics simulations, can provide insights into potential binding sites and interaction mechanisms with biological macromolecules, such as proteins involved in cancer pathways. nih.govmdpi.com For instance, computational studies have investigated the interaction of Actinofuranone I, a related compound, with PD-L1, a target in cancer immunotherapy. nih.govrsc.org Further experimental studies are needed to validate these computational predictions and fully elucidate the cellular and molecular events triggered by this compound.

Integration of Synthetic Biology and Combinatorial Biosynthesis for Novel this compound Analogues

Synthetic biology and combinatorial biosynthesis offer powerful tools to diversify natural product structures and generate novel analogues of this compound with potentially improved properties. anr.frentrechem.comnih.gov Combinatorial biosynthesis involves creating new combinations of biosynthetic genes from different natural product clusters to generate structural analogues. anr.fr Mutasynthesis, another complementary approach, involves feeding microbial strains with chemically synthesized intermediate analogues to produce "unnatural" natural products. anr.fr While these approaches have seen varying degrees of success, a deeper understanding of the key determinants influencing their outcomes is being pursued. anr.fr Recent advancements in synthetic biology tools for actinomycetes, such as genome editing techniques like CRISPR-Cas9 and methods for cloning and mobilizing large DNA fragments, are facilitating the engineering of biosynthetic pathways. entrechem.com Pathway refactoring, which involves redesigning BGCs with well-characterized genetic control elements, is an effective synthetic biological approach to optimize metabolite production and activate silent BGCs. frontiersin.org These techniques can be applied to the this compound biosynthetic pathway to create structural variations and explore the structure-activity relationships of this compound class.

Optimization of Fermentation Conditions and Co-cultivation Strategies for Improved Yields

Optimizing fermentation conditions and employing co-cultivation strategies are crucial for enhancing the production yields of this compound and other valuable secondary metabolites from actinomycetes. Fermentation is a complex process influenced by various factors, including nutrient composition, temperature, pH, aeration, and inoculation volume. mdpi.comfrontiersin.org Traditional "one-factor-at-a-time" methods, as well as modern statistical and mathematical techniques like response surface methodology (RSM), artificial neural networks (ANN), and genetic algorithms (GA), are employed to optimize fermentation parameters. mdpi.comfrontiersin.orgnih.gov Studies have shown that optimizing environmental parameters can significantly increase the yield and antimicrobial activity of metabolites produced by actinomycete strains. mdpi.comnih.gov Co-cultivation, the practice of growing two or more microorganisms together, can also stimulate the production of secondary metabolites that are not produced in monoculture or improve the yield of existing ones. nih.gov This can be due to interactions between the organisms, such as nutrient exchange or signaling molecules that activate cryptic BGCs. nih.gov For example, co-culturing marine Streptomyces with human pathogens has been shown to induce the production of antibiotics and improve activity. nih.gov Applying these optimization and co-cultivation strategies to this compound producing strains could lead to significantly improved production levels, making further research and potential development more feasible.

Leveraging Chemoinformatics and Artificial Intelligence in Drug Discovery Pipelines

Chemoinformatics and artificial intelligence (AI) are increasingly integral to modern drug discovery pipelines, offering powerful computational tools that can accelerate the identification, design, and optimization of potential drug candidates, including those based on natural products like this compound. mdpi.comu-strasbg.fru-strasbg.frnovalix.com Chemoinformatics involves the application of informatics methods to solve chemical problems, including predictive modeling for biological activity, virtual screening of compound libraries, and the design of new molecules. u-strasbg.fr AI and machine learning techniques are being used to analyze large datasets of chemical structures and biological activities to build predictive models and identify promising compounds. mdpi.comrsc.orgu-strasbg.fr These approaches can be used to screen vast chemical spaces virtually, prioritizing compounds with desired properties and reducing the need for extensive experimental testing. mdpi.comu-strasbg.fr For this compound, chemoinformatics and AI can be applied to:

Predict potential biological activities and targets based on its chemical structure.

Virtually screen databases of compounds to identify structurally similar molecules or those predicted to have similar activities.

Design novel this compound analogues with potentially improved efficacy, specificity, or pharmacokinetic properties.

Analyze complex biological data to understand the mechanisms of action.

The integration of these computational approaches with experimental research can significantly streamline the drug discovery process for natural products and their derivatives. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。